molecular formula C15H17ClN2O2 B2875025 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide CAS No. 2175581-22-1

2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide

Cat. No. B2875025
CAS RN: 2175581-22-1
M. Wt: 292.76
InChI Key: GQHIIFIPVQHORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide, also known as CAY10566, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide involves the inhibition of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is a key regulator of various cellular processes, including cell proliferation, apoptosis, and differentiation. By inhibiting GSK-3β, 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide induces apoptosis by activating the caspase pathway and suppressing the anti-apoptotic protein Bcl-2. In neurology, 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide can improve cognitive function by promoting neurogenesis and reducing oxidative stress. In immunology, 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide can modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide in lab experiments is its specificity towards GSK-3β. This allows researchers to study the effects of GSK-3β inhibition without interfering with other cellular processes. However, one limitation of using 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are several future directions for the study of 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide. One direction is the development of novel analogs with improved specificity and reduced toxicity. Another direction is the investigation of 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide in combination with other drugs for synergistic effects. Additionally, further research is needed to fully understand the mechanisms of action and potential applications of 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide in various fields.
In conclusion, 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide is a promising compound with potential applications in cancer research, neurology, and immunology. Its specificity towards GSK-3β makes it a valuable tool for studying the effects of GSK-3β inhibition. However, further research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

The synthesis of 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide involves the reaction of 5-chloro-1H-indole-2,3-dione with N,N-dimethylacetamide and propargyl bromide in the presence of a base. The resulting product is then purified through column chromatography to obtain 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide.

Scientific Research Applications

2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide has been studied extensively for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neurology, 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide has been found to have neuroprotective effects and can improve cognitive function. In immunology, 2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide has been shown to modulate the immune response and can be used to treat autoimmune diseases.

properties

IUPAC Name

2-(5-chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-4-14(19)18-9-10(7-15(20)17(2)3)12-8-11(16)5-6-13(12)18/h4-6,8,10H,1,7,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHIIFIPVQHORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1CN(C2=C1C=C(C=C2)Cl)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-1-prop-2-enoyl-2,3-dihydroindol-3-yl)-N,N-dimethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.